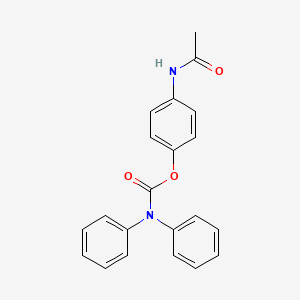![molecular formula C21H23N5O B2505309 2-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile CAS No. 2319850-61-6](/img/structure/B2505309.png)
2-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C21H23N5O and its molecular weight is 361.449. The purity is usually 95%.
BenchChem offers high-quality 2-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compounds in Drug Discovery
Heterocyclic compounds, especially those containing pyridine, pyrazine, and imidazole rings, are foundational in the development of therapeutic agents. These cores serve as versatile scaffolds due to their ability to engage in various types of biological interactions. For instance, heterocyclic N-oxide molecules, which include pyridine and indazole derivatives, are noted for their roles in organic synthesis, catalysis, and medicinal applications, demonstrating anticancer, antibacterial, and anti-inflammatory activities (Dongli Li et al., 2019).
Pyridine Derivatives in Medicinal Chemistry
Pyridine derivatives are prominent in medicinal chemistry due to their wide range of biological activities, including antifungal, antibacterial, antioxidant, and anticancer properties. These compounds often serve as chemosensors in analytical chemistry, highlighting their versatility beyond pharmaceuticals (Gasem Mohammad Abu-Taweel et al., 2022).
Kinase Inhibition by Heterocycles
The pyrazolo[3,4-b]pyridine scaffold is an example of a heterocycle used in kinase inhibitors, illustrating the structural adaptability of these compounds to interact with diverse biological targets. This versatility underlines the potential of complex heterocycles in the design of selective kinase inhibitors, a crucial aspect of targeted cancer therapy (Steve Wenglowsky, 2013).
Antitubercular Activities
Compounds structurally related to pyridines and pyrazines have shown promise in combating tuberculosis, with several derivatives displaying significant in vitro efficacy. This activity underscores the potential of harnessing heterocyclic compounds in the fight against infectious diseases, particularly those resistant to current treatments (M. Asif, 2014).
properties
IUPAC Name |
2-[4-(3-cyclopropyl-6-oxopyridazin-1-yl)piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c22-13-16-12-15-2-1-3-18(15)23-21(16)25-10-8-17(9-11-25)26-20(27)7-6-19(24-26)14-4-5-14/h6-7,12,14,17H,1-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUXDQIKBQKNKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(N=C2C1)N3CCC(CC3)N4C(=O)C=CC(=N4)C5CC5)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

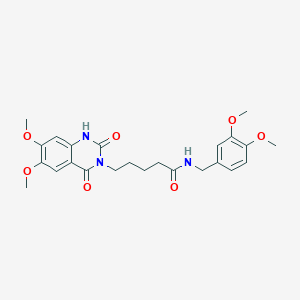
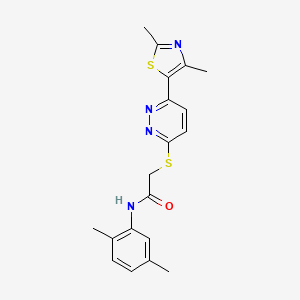
![5-amino-N-(5-chloro-2-methoxyphenyl)-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2505228.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)butanamide](/img/structure/B2505229.png)
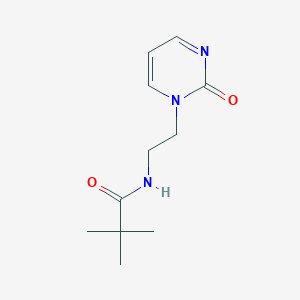
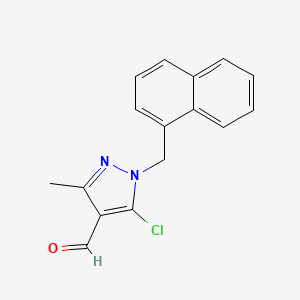
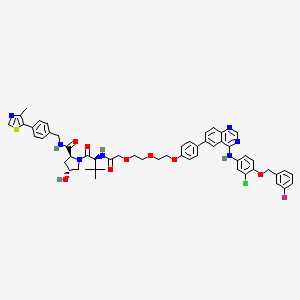
![N-(2-furylmethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2505233.png)
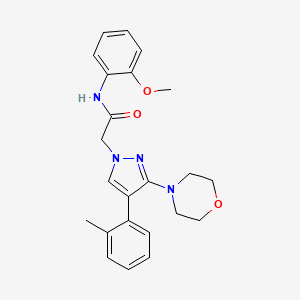
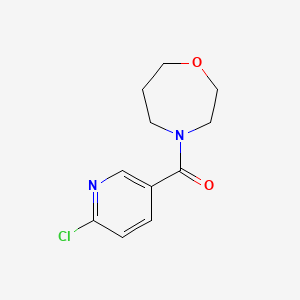
![5-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2505243.png)
![3-(dimethylamino)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2505245.png)
![3-(4-chlorobenzyl)-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2505246.png)
